5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-sulfonyl Chloride
Description
This pyridine moiety is linked via a methylene bridge to a thiophene ring bearing a sulfonyl chloride group. The molecular formula, inferred from and , is C₁₀H₄Cl₂F₃NO₄S₃, with a molecular weight of approximately 443.3 g/mol.
The compound’s structure combines electron-withdrawing groups (Cl, CF₃) with a reactive sulfonyl chloride (–SO₂Cl), making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Its synthesis likely involves multi-step functionalization of pyridine and thiophene precursors, followed by sulfonation and chlorination .
Properties
IUPAC Name |
5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2F3NO2S2/c12-8-3-6(11(14,15)16)5-17-9(8)4-7-1-2-10(20-7)21(13,18)19/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNHPPGKVRULAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)Cl)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2F3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-sulfonyl chloride typically involves multiple steps, starting with the preparation of the pyridine and thiophene precursors. The pyridine ring can be synthesized through halogenation and trifluoromethylation reactions, while the thiophene ring can be constructed through cyclization reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and subsequent coupling reactions to form the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Chloride Group
The sulfonyl chloride functional group (-SOCl) is highly electrophilic, making it reactive toward nucleophiles such as amines, alcohols, and thiols.
Reaction with Amines to Form Sulfonamides
This compound readily reacts with primary or secondary amines to form sulfonamide derivatives, a critical step in drug development. For example:
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Example from Elexacaftor Synthesis : A structurally related sulfonyl chloride reacted with lithium t-amoxide in 2-methyltetrahydrofuran to yield a sulfonamide intermediate .
-
Analogous Reaction :
Conditions: Room temperature, aprotic solvents (e.g., THF), base (e.g., KCO) .
Reaction with Alcohols to Form Sulfonate Esters
Alcohols can displace the chloride to form sulfonate esters, though this pathway is less commonly utilized in pharmaceutical contexts:
Conditions: Typically requires a base (e.g., pyridine) to scavenge HCl .
Functionalization of the Pyridine and Thiophene Moieties
The pyridine and thiophene rings may undergo further modifications:
Chlorine Substitution on Pyridine
The 3-chloro substituent on the pyridine ring could participate in cross-coupling reactions (e.g., Suzuki-Miyaura) under palladium catalysis, though direct evidence for this compound is lacking.
Trifluoromethyl Group Stability
The -CF group on the pyridine ring is generally inert under mild conditions but may undergo defluorination under harsh acidic or basic environments .
Comparative Reactivity with Structural Analogs
The compound’s reactivity is influenced by its unique substituents. Below is a comparison with related molecules:
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the trifluoromethyl group. The presence of this group has been linked to enhanced biological activity against various cancer cell lines:
- Mechanism of Action : The trifluoromethyl group can influence the electronic properties of the molecule, enhancing its interaction with biological targets.
- Case Studies :
- A study demonstrated that derivatives of thiophene with trifluoromethyl substitutions exhibited selective cytotoxicity against human cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range .
- Another research indicated that compounds similar to 5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-sulfonyl chloride showed promising results in inhibiting tumor growth in animal models .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research has indicated that sulfonamide derivatives often exhibit significant antibacterial effects:
- Mechanism : The sulfonyl chloride group can act as an electrophile, facilitating reactions with nucleophiles in microbial cells.
- Findings : Studies have reported that related compounds demonstrated activity against various bacterial strains, indicating a potential for developing new antibiotics .
Therapeutic Applications
The unique properties of 5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-sulfonyl chloride make it suitable for several therapeutic applications:
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
- Antimicrobial Agents : Given its promising antimicrobial activity, it may be developed into new treatments for resistant bacterial infections.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which 5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-sulfonyl chloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
5-Pyridin-2-ylthiophene-2-sulfonyl Chloride (CAS 151858-64-9)
- Formula: C₉H₆ClNO₂S₂ (MW: 279.8 g/mol).
- Key Differences: Lacks the 3-chloro-5-(trifluoromethyl) substituents on the pyridine. Applications include technical-grade sulfonylation agents .
5-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonyl Chloride (CAS 720673-98-3)
- Structure : Pyrazole ring (2-methyl, 5-CF₃) linked to thiophene sulfonyl chloride.
- Key Differences : Pyrazole’s dual nitrogen atoms create distinct electronic properties compared to pyridine. The methyl group increases lipophilicity, favoring membrane permeability in bioactive molecules. This compound may exhibit improved binding to enzymatic targets in agrochemical applications .
5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl Chloride (CAS 175202-76-3)
- Structure : Pyrimidine ring (2-methylthio) attached to thiophene sulfonyl chloride.
- Formula : C₉H₇ClN₂O₂S₃ (MW: 330.8 g/mol ).
- Key Differences: Pyrimidine’s electron-deficient nature enhances reactivity in cross-coupling reactions.
Reactivity and Stability
- Electrophilicity: The main compound’s sulfonyl chloride group is highly electrophilic due to the combined electron-withdrawing effects of Cl and CF₃ on the pyridine.
- Thermal Stability: The trifluoromethyl group enhances thermal stability compared to non-fluorinated analogs (e.g., pyrazole derivatives in ). However, the methylthio group in pyrimidine analogs (CAS 175202-76-3) may introduce thermal lability due to S–C bond cleavage .
Biological Activity
5-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-sulfonyl chloride is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound's biological activity has been investigated in various studies, revealing its potential applications in treating a range of diseases, particularly in cancer therapy and antibacterial applications.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a sulfonyl chloride group and a pyridine moiety substituted with chlorine and trifluoromethyl groups. Its molecular formula is , and it has a molar mass of approximately 367.66 g/mol. The presence of electron-withdrawing groups such as trifluoromethyl and sulfonyl enhances its reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-sulfonyl chloride. For instance, derivatives containing similar structural motifs have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (lung) | 44.4 | |
| Compound B | HCT116 (colon) | 17.8 | |
| Compound C | HePG2 (liver) | 12.4 | |
| Doxorubicin (control) | PACA2 (pancreatic) | 52.1 |
In these studies, the compounds exhibited IC50 values lower than that of Doxorubicin, indicating superior efficacy in inhibiting cancer cell proliferation.
Antibacterial Activity
The antibacterial potential of the compound has also been explored, with several derivatives demonstrating significant activity against Gram-positive and Gram-negative bacteria. A study reported that certain derivatives had minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against Bacillus mycoides, Escherichia coli, and Candida albicans . This suggests that the sulfonyl chloride moiety may enhance the antibacterial properties of the compound.
The biological mechanisms underlying the activities of this compound involve several pathways:
- Inhibition of Key Enzymes : Compounds with similar structures have been shown to inhibit enzymes crucial for cancer cell survival, such as enoyl reductase and various kinases.
- Gene Expression Modulation : Treatment with these compounds has resulted in the down-regulation of genes associated with cancer progression, including TP53, BRCA1, and EGFR .
- Molecular Docking Studies : In silico studies indicate strong binding affinities to target proteins involved in cancer cell signaling pathways, supporting the observed biological activities .
Case Studies
Several case studies have documented the effectiveness of compounds related to 5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-sulfonyl chloride:
- Study on Anticancer Efficacy : A series of urea derivatives were synthesized, leading to the discovery that modifications to the sulfonyl group significantly enhanced anticancer activity against multiple human cancer cell lines .
- Antibacterial Investigations : Research demonstrated that specific structural modifications resulted in increased antibacterial potency, particularly against resistant bacterial strains .
Q & A
Q. What synthetic strategies are employed for constructing the trifluoromethylpyridine subunit in this compound?
The trifluoromethylpyridine moiety can be synthesized via a four-step route starting from 3-methylpyridine:
- Step 1 : N-Oxidation of 3-methylpyridine to form N-oxo-3-methylpyridine.
- Step 2 : Chlorination to yield 2-chloro-5-methylpyridine.
- Step 3 : Side-chain chlorination to generate 2-chloro-5-(trichloromethyl)pyridine.
- Step 4 : Fluorination using HF or KF to replace trichloromethyl with trifluoromethyl, achieving 2-chloro-5-(trifluoromethyl)pyridine. Total yields reach ~30.5% under optimized conditions, with reaction parameters (e.g., temperature, catalyst loading) critical for efficiency .
Q. Which analytical techniques are essential for characterizing intermediates and the final compound?
Key methods include:
- NMR Spectroscopy : For structural confirmation (e.g., distinguishing thiophene and pyridine proton environments, as in δ 6.82–7.20 ppm for thiophene derivatives) .
- HRMS : To verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl chloride S=O stretches near 1377–1201 cm⁻¹) .
Q. What safety protocols are recommended for handling sulfonyl chloride derivatives?
- Storage : Keep in airtight containers away from moisture and heat sources (P210 hazard code) .
- Waste Disposal : Segregate waste and use certified contractors for disposal to avoid environmental contamination .
- Personal Protection : Use gloves, goggles, and fume hoods to prevent exposure to reactive intermediates .
Advanced Questions
Q. How can Design of Experiments (DoE) optimize the fluorination step in synthesizing the trifluoromethylpyridine subunit?
- Variables : Temperature, reaction time, and fluorinating agent stoichiometry (e.g., KF vs. HF).
- Response Surface Methodology : Use statistical models to identify optimal conditions. For example, a Central Composite Design can minimize side reactions (e.g., over-fluorination) while maximizing yield .
- Case Study : Flow chemistry setups (as in Omura-Sharma-Swern oxidation) improve reproducibility by controlling reaction parameters like residence time and mixing efficiency .
Q. How to resolve discrepancies in NMR data between synthetic intermediates?
- Example : Conflicting coupling constants (J = 7.8 Hz vs. J = 5.4 Hz in thiophene derivatives) may arise from conformational flexibility or impurities.
- Methodology :
- Compare experimental data with computational predictions (DFT calculations).
- Use 2D NMR (e.g., HSQC, COSY) to assign proton environments unambiguously .
- Cross-validate with HRMS to confirm molecular integrity .
Q. What mechanistic insights guide the coupling of thiophene and pyridine subunits?
- Catalytic Systems : Pd-PEPPSI-SIPr catalysts enable C–S bond formation between thiophene and pyridine moieties under mild conditions (e.g., THF, 60°C) .
- Reactivity Trends : Electron-withdrawing groups (e.g., -SO₂Cl) on thiophene enhance electrophilicity, facilitating nucleophilic substitution at the pyridine’s methyl position .
- Side Reactions : Competing pathways (e.g., dimerization) can be suppressed by controlling stoichiometry of TMPMgCl·LiCl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
